![molecular formula C20H20N2O3S B10976611 3-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976611.png)
3-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
Name: 3-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Molecular Formula: CHNOS
Molecular Weight: Approximately 359.41 g/mol
The compound belongs to the bicyclo[2.2.1]heptane family and contains a thiazole ring, a carbamoyl group, and a carboxylic acid moiety. Its unique structure suggests intriguing properties.
Preparation Methods
Synthetic Routes::
Thiazole Formation: Start with 2,4-dimethylphenylamine and react it with carbon disulfide to form the thiazole ring. Cyclization occurs under basic conditions.
Carbamoylation: Introduce the carbamoyl group by reacting the thiazole intermediate with chloroformate or isocyanate derivatives.
Bicyclo[2.2.1]heptane Formation: The bicyclo[2.2.1]heptane core can be synthesized via Diels-Alder or other cycloaddition reactions.
Carboxylation: Finally, add the carboxylic acid group using standard carboxylation methods.
Industrial Production:: The industrial synthesis involves efficient and scalable processes to yield substantial quantities of the compound. Optimization of reaction conditions, catalysts, and purification steps ensures cost-effective production.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the thiazole sulfur or the double bond in the bicyclo[2.2.1]heptane ring.
Reduction: Reduction of the carbonyl group or the double bond is feasible.
Substitution: Halogenation or other substitution reactions occur at various positions.
Common Reagents: Oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., NaN).
Major Products: Diverse products arise from these reactions, including derivatives with altered functional groups.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial or anticancer agent.
Chemical Biology: Study its interactions with enzymes or receptors.
Materials Science: Explore its use in polymer chemistry or nanomaterials.
Industry: Assess its role in specialty chemicals or drug development.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, nucleic acids) affected by the compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore analogs like chlorendic acid and related bicyclo[2.2.1]heptane derivatives.
Properties
Molecular Formula |
C20H20N2O3S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O3S/c1-10-3-6-14(11(2)7-10)15-9-26-20(21-15)22-18(23)16-12-4-5-13(8-12)17(16)19(24)25/h3-7,9,12-13,16-17H,8H2,1-2H3,(H,24,25)(H,21,22,23) |
InChI Key |
JOTQGCJYZQDHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


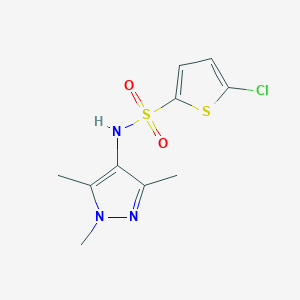
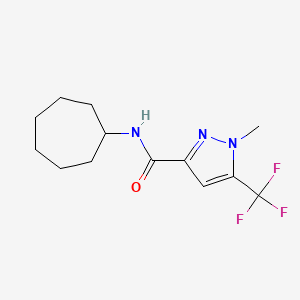
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B10976531.png)
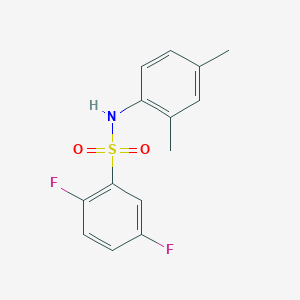
![1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10976539.png)
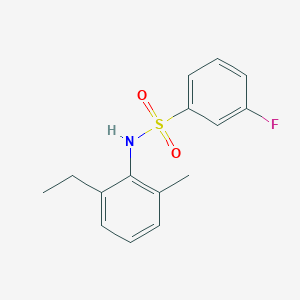
![2,4-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976541.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10976547.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10976559.png)
![2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10976563.png)
![4-{[(2-chlorophenyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B10976565.png)
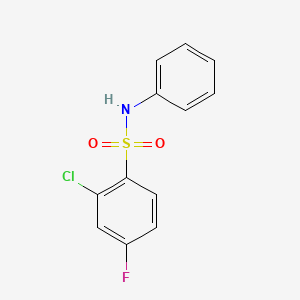
![N-(3-{[(3-fluorophenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B10976571.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10976572.png)
